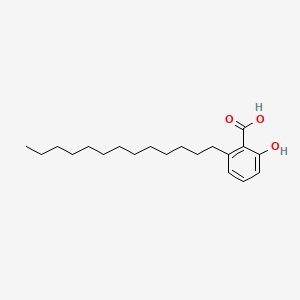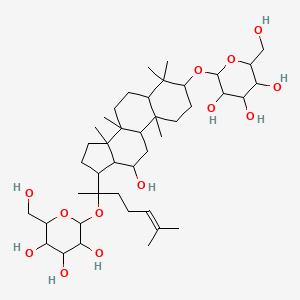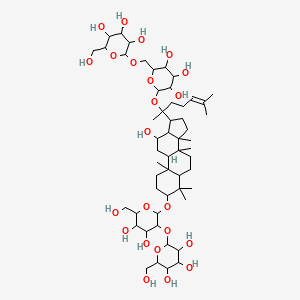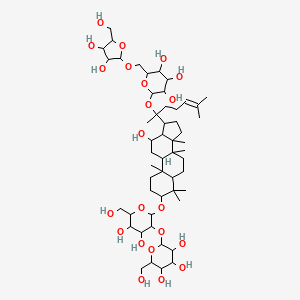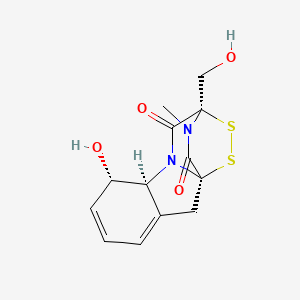
Gliotoxin
Übersicht
Beschreibung
Gliotoxin is a sulfur-containing mycotoxin that belongs to the class of naturally occurring 2,5-diketopiperazines. It is produced by several species of fungi, particularly those of marine origin. This compound is the most prominent member of the epipolythiopiperazines, a large class of natural products featuring a diketopiperazine with di- or polysulfide linkage . It was originally isolated from Gliocladium fimbriatum and is known for its immunosuppressive properties .
Wissenschaftliche Forschungsanwendungen
Gliotoxin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Es wird verwendet, um die Mechanismen der Pilzpathogenität und Immunsuppression zu untersuchen.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen durch verschiedene Mechanismen:
Wirkmechanismus
Target of Action
Gliotoxin, a mycotoxin produced by several species of fungi, primarily targets the immune system . It has been found to suppress and cause apoptosis in certain cells of the immune system, including neutrophils, eosinophils, granulocytes, macrophages, and thymocytes . In plants, the major direct action target of this compound is the plastoquinone Q B -site of the D1 protein in Photosystem II (PSII), where this compound inserts in the Q B binding niche by replacing native plastoquinone (PQ) and then interrupts electron flow beyond plastoquinone Q A .
Biochemical Pathways
This compound affects various biochemical pathways. It is known to suppress the function of macrophage immune function, inflammation, antiangiogenesis, DNA damage by ROS production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways . It also disrupts the electron transport chain (ETC) during cellular respiration .
Pharmacokinetics (ADME Properties)
fumigatus, and this fungus has evolved self-protection mechanisms that include the this compound efflux pump GliA, the this compound neutralising enzyme GliT, and the negative regulation of this compound biosynthesis by the bis-thiomethyltransferase GtmA .
Result of Action
The molecular and cellular effects of this compound’s action include cytotoxic effects via the suppression of the function of macrophage immune function, inflammation, antiangiogenesis, DNA damage by ROS production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways . In plants, this compound leads to severe inactivation of PSII reaction centers (RCs) and a significant decrease of PSII overall photosynthetic activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, A. fumigatus, one of the fungi that produce this compound, has evolved self-protection mechanisms against this compound, which include the this compound efflux pump GliA, the this compound neutralising enzyme GliT, and the negative regulation of this compound biosynthesis . These mechanisms suggest that the fungus has adapted to protect itself from the toxic effects of this compound in its environment.
Safety and Hazards
Gliotoxin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Gliotoxins can also be beneficial with different doses. Low doses of gliotoxin can be used as an antioxidant, in the diagnosis and treatment of HIV, and as an anti-tumor agent in the future . Gliotoxins have also been used in the control of plant pathogens, including Pythium ultimum and Sclerotinia sclerotiorum .
Biochemische Analyse
Biochemical Properties
Gliotoxin shows cytotoxic effects via the suppression of macrophage immune function, inflammation, antiangiogenesis, DNA damage by ROS production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways . It interacts with a variety of biomolecules, including enzymes and proteins, and these interactions often result in the inhibition or activation of these molecules .
Cellular Effects
This compound possesses immunosuppressive properties that may suppress and cause apoptosis in certain cells of the immune system, including neutrophils, eosinophils, granulocytes, macrophages, and thymocytes . Specifically, neutrophils exposed to this compound release less reactive oxygen species (ROS) and complete fewer phagocytic activities .
Molecular Mechanism
This compound acts by blocking thiol residues in the cell membrane . It also activates a member of the Bcl-2 family called Bak in order to mediate cell apoptosis . Activated Bak then causes the release of ROS, which form pores within the mitochondrial membrane .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, exposure of A. fumigatus to exogenous this compound resulted in aberrant protein expression, especially in those strains that lacked the self-protection protein GliT .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For example, in nonneutropenic mice immunosuppressed with corticosteroids, this compound contributes to the virulence of A. fumigatus . In neutropenic mice, this compound is unimportant .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced by a gli gene cluster and regulated by a positive GliZ regulator . The production of this compound by Aspergillus species is a complex process that involves the activation of specific genes and the synthesis of various enzymes and intermediates .
Transport and Distribution
This compound is transported and distributed within cells and tissues through the GT efflux pump GliA . Depletion of the GliA protein would result in cell death in A. fumigatus and significantly increase A. fumigatus sensitivity to this compound .
Subcellular Localization
This compound is localized in the cytoplasm and in vacuoles during GT production . The Mitogen-Activated Protein kinase MpkA is essential for GT production and self-protection, interacts physically with GliT and GtmA and it is necessary for their regulation and subsequent presence in the vacuoles .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Gliotoxin wird durch nicht-ribosomale Peptidsynthese produziert und von bestimmten Pilzen, darunter Aspergillus fumigatus, ausgeschieden . Die Biosynthese beinhaltet die Anlagerung von zwei Glutathionmolekülen und deren sequenzielle Zersetzung, um zwei reaktive Thiolgruppen zu ergeben . Es wurde eine Eintopf-Derivatisierungsstrategie entwickelt, die die Natriumborhydrid-vermittelte Reduktion von this compound gefolgt von der sofortigen Alkylierung von freiliegenden Thiolen durch 5′-Iodacetamidfluorescein verwendet, um ein stabiles Produkt zu erhalten .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet hauptsächlich die Kultivierung von Pilzen wie Aspergillus fumigatus unter kontrollierten Bedingungen. Die Pilze werden in Kulturmedien gezüchtet, und this compound wird aus den Kulturüberständen mithilfe organischer Lösungsmittel extrahiert .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Gliotoxin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Die Disulfidbrücke in this compound spielt eine wichtige Rolle bei seiner Reaktivität.
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann mit Reagenzien wie Wasserstoffperoxid oxidiert werden.
Reduktion: Natriumborhydrid wird häufig zur Reduktion von this compound verwendet.
Substitution: Die Alkylierung von Thiolgruppen kann mit Reagenzien wie 5′-Iodacetamidfluorescein erzielt werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen reduziertes this compound und verschiedene alkylierte Derivate .
Vergleich Mit ähnlichen Verbindungen
Gliotoxin ist einzigartig unter den schwefelhaltigen Mykotoxinen aufgrund seiner starken immunsuppressiven und apoptotischen Eigenschaften. Zu ähnlichen Verbindungen gehören:
Sporidesmin A: Ein weiteres Epipolythiodioxopiperazin mit einer Disulfidbrücke, das von Pithomyces chartarum produziert wird.
Bilains A-C: Produziert von Penicillium bilaii, teilen diese Verbindungen strukturelle Ähnlichkeiten mit this compound.
Die einzigartige Kombination von immunsuppressiven, apoptotischen und antiangiogenen Eigenschaften von this compound unterscheidet es von anderen ähnlichen Verbindungen.
Eigenschaften
IUPAC Name |
(1R,7S,8S,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c1-14-10(18)12-5-7-3-2-4-8(17)9(7)15(12)11(19)13(14,6-16)21-20-12/h2-4,8-9,16-17H,5-6H2,1H3/t8-,9-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVPIPIDMRVLAY-RBJBARPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C23CC4=CC=CC(C4N2C(=O)C1(SS3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)[C@]23CC4=CC=C[C@@H]([C@H]4N2C(=O)[C@]1(SS3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60877179 | |
| Record name | Gliotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60877179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67-99-2 | |
| Record name | Gliotoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gliotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gliotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60877179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,7S,8S,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLIOTOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L648PH06K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


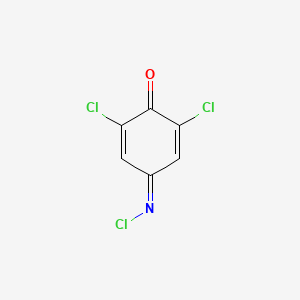
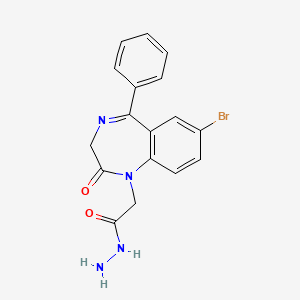

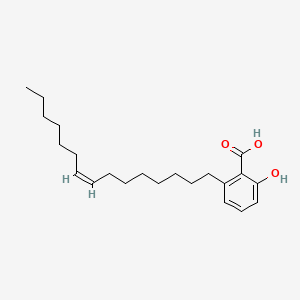

![(1R,3R,6R,7S,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671515.png)
